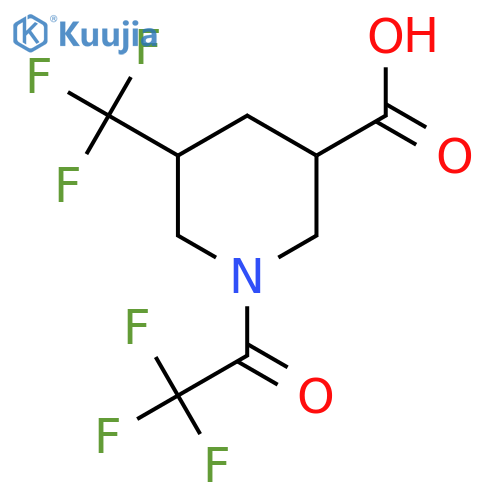

Cas no 2680863-54-9 (1-(2,2,2-Trifluoroacetyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid)

1-(2,2,2-Trifluoroacetyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-(2,2,2-trifluoroacetyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid

- 2680863-54-9

- EN300-28288776

- 1-(2,2,2-Trifluoroacetyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid

-

- インチ: 1S/C9H9F6NO3/c10-8(11,12)5-1-4(6(17)18)2-16(3-5)7(19)9(13,14)15/h4-5H,1-3H2,(H,17,18)

- InChIKey: YSBSLTPYISWADC-UHFFFAOYSA-N

- SMILES: FC(C1CN(C(C(F)(F)F)=O)CC(C(=O)O)C1)(F)F

計算された属性

- 精确分子量: 293.04866212g/mol

- 同位素质量: 293.04866212g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 9

- 重原子数量: 19

- 回転可能化学結合数: 1

- 複雑さ: 377

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.9

- トポロジー分子極性表面積: 57.6Ų

1-(2,2,2-Trifluoroacetyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28288776-0.5g |

1-(2,2,2-trifluoroacetyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid |

2680863-54-9 | 95.0% | 0.5g |

$645.0 | 2025-03-19 | |

| Enamine | EN300-28288776-0.05g |

1-(2,2,2-trifluoroacetyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid |

2680863-54-9 | 95.0% | 0.05g |

$563.0 | 2025-03-19 | |

| Enamine | EN300-28288776-1.0g |

1-(2,2,2-trifluoroacetyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid |

2680863-54-9 | 95.0% | 1.0g |

$671.0 | 2025-03-19 | |

| Enamine | EN300-28288776-0.1g |

1-(2,2,2-trifluoroacetyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid |

2680863-54-9 | 95.0% | 0.1g |

$591.0 | 2025-03-19 | |

| Enamine | EN300-28288776-10.0g |

1-(2,2,2-trifluoroacetyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid |

2680863-54-9 | 95.0% | 10.0g |

$2884.0 | 2025-03-19 | |

| Enamine | EN300-28288776-5.0g |

1-(2,2,2-trifluoroacetyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid |

2680863-54-9 | 95.0% | 5.0g |

$1945.0 | 2025-03-19 | |

| Enamine | EN300-28288776-0.25g |

1-(2,2,2-trifluoroacetyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid |

2680863-54-9 | 95.0% | 0.25g |

$617.0 | 2025-03-19 | |

| Enamine | EN300-28288776-2.5g |

1-(2,2,2-trifluoroacetyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid |

2680863-54-9 | 95.0% | 2.5g |

$1315.0 | 2025-03-19 |

1-(2,2,2-Trifluoroacetyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid 関連文献

-

Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674

-

2. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360

-

Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173

-

Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611

-

Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332

-

Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

1-(2,2,2-Trifluoroacetyl)-5-(trifluoromethyl)piperidine-3-carboxylic acidに関する追加情報

1-(2,2,2-Trifluoroacetyl)-5-(trifluoromethyl)piperidine-3-carboxylic Acid: A Comprehensive Overview

1-(2,2,2-Trifluoroacetyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid, commonly referred to by its CAS number NO2680863-54-9, is a highly specialized organic compound with significant applications in the fields of pharmaceuticals and materials science. This compound is characterized by its unique structural features, which include a piperidine ring substituted with both a trifluoroacetyl group and a trifluoromethyl group. The presence of these fluorinated substituents imparts distinctive chemical and physical properties to the molecule, making it an intriguing subject for research and development.

The synthesis of this compound involves a series of intricate organic reactions, including Friedel-Crafts acylation and subsequent functionalization steps. Recent advancements in synthetic methodologies have enabled researchers to achieve higher yields and improved purity levels, which are critical for its application in sensitive biological assays. The fluorinated groups in the molecule not only enhance its stability but also contribute to its lipophilicity, making it an attractive candidate for drug delivery systems.

Recent studies have highlighted the potential of this compound as a modulator of various cellular pathways. For instance, investigations into its interaction with G-protein coupled receptors (GPCRs) have revealed promising results, suggesting its role in the development of novel therapeutic agents for conditions such as hypertension and neurodegenerative diseases. Additionally, the compound has been explored as a building block for advanced materials, including fluoropolymers and high-performance lubricants.

The structural integrity of 1-(2,2,2-Trifluoroacetyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid is further enhanced by the rigid piperidine ring system, which provides stability under various chemical conditions. This attribute makes it suitable for use in harsh environments, such as high-temperature industrial processes or extreme pH conditions. Furthermore, the carboxylic acid group present in the molecule allows for easy functionalization, enabling researchers to tailor its properties for specific applications.

In terms of pharmacokinetics, this compound exhibits favorable absorption profiles in preclinical models, which is a critical factor for its potential use as an orally administered drug. Ongoing research is focused on optimizing its bioavailability while minimizing adverse effects. The trifluoromethyl group has been shown to play a significant role in modulating the compound's pharmacokinetic properties, underscoring the importance of fluorinated substituents in drug design.

The environmental impact of this compound is another area of active research. Given its fluorinated nature, there are concerns regarding its persistence in the environment and potential bioaccumulation. However, preliminary studies suggest that under certain conditions, the compound undergoes biodegradation through enzymatic pathways. Further research is required to fully understand its environmental fate and develop strategies for sustainable use.

In conclusion, 1-(2,2,2-Trifluoroacetyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid represents a versatile platform for advancing both pharmaceutical and materials science. Its unique combination of structural features and functional groups positions it as a valuable tool for addressing complex scientific challenges. As research continues to uncover new applications and optimize its properties, this compound is poised to make significant contributions to various industries in the coming years.

2680863-54-9 (1-(2,2,2-Trifluoroacetyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid) Related Products

- 619306-85-3(3-bromopyrazolo1,5-apyrimidine-5-carboxylic acid)

- 1234844-87-1(Methyl 5-Chloro-2,2-Dimethyl-2,3-Dihydrobenzofuran-7-Carboxylate)

- 885518-86-5(3-Formyl-6-indazolecarboxylic Acid methyl ester)

- 2877688-34-9(4-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidine-4-carbonyl)thiomorpholine)

- 1805979-48-9(Ethyl 3-(bromomethyl)-5-cyano-4-(difluoromethyl)pyridine-2-acetate)

- 320422-84-2(Ethyl 2-{(4-methoxyanilino)carbothioylamino}acetate)

- 861206-81-7(5-(4-Methylphenyl)sulfonyl-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo1,2-aquinoxaline)

- 946306-92-9(N-methyl-2-{3-methyl-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-yl}-N-phenylacetamide)

- 1797727-04-8(2-(4-fluorophenyl)sulfanyl-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]acetamide)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)